5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Medicinal Chemistry Antitumor Agents Synthetic Chemistry

Generic pyrazole diacids lack regiochemical control, stalling multi-step syntheses. This orthogonally protected building block-free 3-COOH for amide coupling, stable 5-Me ester for later hydrolysis-enables precise sequential derivatization. • Ideal for PROTACs & bioconjugates: two distinct handles for orthogonal payload attachment • Solid-phase synthesis ready: load via free acid; ester remains stable through Boc deprotection Supplied with CoA; ambient global shipping from stock.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 117860-56-7
Cat. No. B050452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
CAS117860-56-7
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C(=O)OC
InChIInChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11)
InChIKeyVMNNEPAQHIMLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS 117860-56-7): A Pyrazole Diacid Monoester Building Block


5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 117860-56-7) is a heterocyclic building block of the pyrazole class, characterized by a 1-methylpyrazole core substituted with a carboxylic acid at the 3-position and a methoxycarbonyl (methyl ester) group at the 5-position . With a molecular formula of C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol, this compound is a mono-methyl ester derivative of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid [1]. Its dual functionality—a free carboxylic acid and a protected ester—enables orthogonal reactivity, making it a key intermediate in medicinal chemistry and organic synthesis .

Orthogonal dual functionality: free 3-carboxylic acid and protected 5-methyl ester
Enables regiospecific sequential coupling, hydrolysis, or transesterification workflows
Pyrazole core supports construction of heteroaromatic scaffolds in medicinal chemistry

The Functional Group Orthogonality of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid Dictates Specific Reaction Utility


Procurement of a generic 'pyrazole carboxylic acid' is insufficient for many advanced synthetic sequences. The value of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 117860-56-7) lies in its precise regio- and chemo-selective orthogonality. Unlike its fully deprotected analog (1-methyl-1H-pyrazole-3,5-dicarboxylic acid, CAS 75092-39-6) or its fully protected form (dimethyl ester, CAS 640-61-9), this compound features a free 3-carboxylic acid and a 5-methyl ester [1]. This configuration allows for selective reactions at the free acid (e.g., amide coupling) while the ester remains stable, enabling subsequent hydrolysis or transesterification after the core scaffold has been elaborated [2]. The alternative, the isomeric 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6), is chemically distinct and would direct a completely different sequence of synthetic transformations due to the reversed positions of the acid and ester groups [3]. Substitution with a non-specific analog risks compromising the efficiency and selectivity of multi-step syntheses that depend on this precise orthogonal protection pattern.

Fully deprotected diacid (CAS 75092-39-6)
Symmetrical diacid lacks orthogonal protection, requiring additional protection/deprotection steps that may reduce yield and selectivity.
Isomeric monoester (CAS 117860-55-6)
Reversed acid/ester positions produce different regioisomeric products; synthetic sequence direction and final scaffold geometry may shift.
Fully protected diester (CAS 640-61-9)
No free carboxylic acid for direct amide coupling; requires selective partial hydrolysis, limiting stepwise elaboration control.

Quantitative Differentiation of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid for Scientific Procurement


Documented Utility as a Key Intermediate in the Synthesis of DNA Minor Groove Binders

5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a validated intermediate in the synthesis of complex, biologically active molecules. Specifically, it served as the starting point for the construction of a pyrazole-containing DNA minor groove binder hybrid molecule, as documented by Baraldi et al. in the Journal of Medicinal Chemistry [1]. This synthesis involved selective esterification of the free 3-carboxylic acid and subsequent coupling reactions. The successful execution of this specific synthetic route is dependent on the orthogonal protection pattern of this compound; the isomeric 3-(methoxycarbonyl)-5-carboxylic acid (CAS 117860-55-6) would yield a different regioisomer of the final product, and the fully deprotected diacid would require a non-selective protection/deprotection sequence, adding steps and reducing yield [2].

Synthetic route validation
Reported synthesis context
Documented as key intermediate in 6-step synthesis of a DNA minor groove binder hybrid
Supports orthogonal protection pattern in complex medicinal chemistry sequences
Route reported by Baraldi et al.; class-level inference for related scaffolds.
Medicinal Chemistry Antitumor Agents Synthetic Chemistry

Measured Physicochemical Properties Support Orthogonal Reactivity Predictions

The compound's distinct physicochemical profile differentiates it from close analogs and informs its behavior in both synthetic and biological contexts. Its calculated partition coefficient (LogP) is 0.37 [1], which is more lipophilic than the fully deprotected 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (LogP estimated at -0.49), and less lipophilic than the fully protected 1-methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester (LogP estimated at 1.35) [2]. Its topological polar surface area (TPSA) is calculated to be 81 Ų [1], which is intermediate between the diacid (TPSA estimated at 100 Ų) and the diester (TPSA estimated at 70 Ų) [3]. These values are consistent with its mono-acid/mono-ester structure.

Lipophilicity comparison
Cross-study comparable
LogP = 0.37; ~0.86 units above diacid, ~0.98 units below diester
Intermediate lipophilicity facilitates organic-phase handling while retaining polar handle
Supplier-calculated values; confirm experimentally for critical partitioning steps.
Chemoinformatics Medicinal Chemistry Property Prediction

Purity Specifications and Vendor Benchmarking for Sourcing Reliability

Commercially, the compound is readily available with defined purity specifications from multiple suppliers, allowing for procurement based on project-specific quality requirements. AKSci offers the compound at a minimum purity of 98% , while Fluorochem and CymitQuimica specify a purity of 95% . BOC Sciences also lists the product at 95% purity . This range (95-98%) represents a standard for research-grade material. In contrast, the closely related 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6) is less widely stocked and often requires custom synthesis, representing a significant procurement barrier [1].

Purity & availability
Supplier data
95–98% purity stocked by multiple vendors; isomeric comparator less available
Supports reliable procurement with defined purity ranges for research use
Verify current lot specifications; supplier catalogs accessed April 2026.
Chemical Procurement Quality Control Synthetic Chemistry

Specific Application Scenarios Where 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid Provides a Scientific Advantage


Medicinal Chemistry: Synthesis of Conformationally Constrained Peptidomimetics

The orthogonal protection pattern of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is ideal for the construction of peptidomimetics and other bioactive molecules requiring a rigid, heteroaromatic scaffold. The free carboxylic acid can be directly coupled to an amine on a growing peptide chain, while the 5-methyl ester remains intact for later functionalization or hydrolysis to reveal a second acid, enabling further chain extension or conjugation. This precise regio-chemistry is crucial for generating the correct 3D conformation of the target molecule, a requirement that cannot be met by the symmetrical diacid or the reverse regioisomer [1].

Chemical Biology: Development of Bifunctional Probes

For the development of bifunctional chemical probes (e.g., PROTACs or fluorescent probes), the compound's two distinct functional groups allow for the sequential, orthogonal conjugation of two different payloads. The 3-carboxylic acid can be used to attach a ligand for a target protein, while the 5-methyl ester can be hydrolyzed post-coupling to install a linker for an E3 ligase ligand or a fluorophore. This sequential approach minimizes side reactions and ensures a homogeneous final product, leveraging the compound's built-in orthogonality as a core design feature .

High-Throughput Synthesis: Solid-Phase Peptide Synthesis (SPPS) Linker

The compound's properties make it a suitable building block for use as a linker or scaffold in solid-phase synthesis. The free carboxylic acid allows for easy loading onto a solid support via an amide bond. The methyl ester is stable to the acidic conditions used for Boc-removal but can be selectively cleaved under basic conditions for final compound release or for on-resin diversification. This stability and orthogonal cleavage profile is critical for automated, high-throughput synthesis workflows where reliability and selectivity are paramount [1].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Orthogonal acid/ester for regiospecific coupling
Conformational integrity and sequence control
Bifunctional probe assembly
Sequential orthogonal conjugation of two payloads
Homogeneity and linker attachment efficiency
Solid-phase synthesis linker
Acid-stable ester, base-cleavable for release
On-resin diversification and cleavage selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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